molecular formula C8H7F2N5O2S B180933 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- CAS No. 113171-12-3

1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)-

Cat. No.: B180933
CAS No.: 113171-12-3
M. Wt: 275.24 g/mol
InChI Key: LWALGQNRHWQOSY-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

The synthesis of 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- typically involves multistep reactions. One common synthetic route starts with the preparation of N’-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, which are then converted with hydrazine hydrate to the corresponding 1,2,4-triazole derivatives . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- involves the inhibition of specific enzymes critical for the survival of fungal and bacterial cells. For instance, it can inhibit lanosterol 14α-demethylase in fungi, disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane . This leads to increased cell membrane permeability and ultimately cell death.

Comparison with Similar Compounds

Compared to other triazole derivatives, 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- is unique due to its specific substitution pattern, which enhances its antifungal and antibacterial properties. Similar compounds include:

This compound’s unique structure allows it to interact more effectively with its molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

3-amino-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N5O2S/c9-4-2-1-3-5(10)6(4)15-18(16,17)8-12-7(11)13-14-8/h1-3,15H,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWALGQNRHWQOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=NC(=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395045
Record name 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113171-12-3
Record name 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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